molecular formula C20H41Br B041432 9-(Bromomethyl)nonadecane CAS No. 69620-20-8

9-(Bromomethyl)nonadecane

Cat. No.: B041432
CAS No.: 69620-20-8
M. Wt: 361.4 g/mol
InChI Key: XSQSDBVMLJNZKU-UHFFFAOYSA-N
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Description

9-(Bromomethyl)nonadecane: is an organic compound with the molecular formula C20H41Br . It is a long-chain alkyl bromide, characterized by a bromomethyl group attached to the ninth carbon of a nonadecane chain. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)nonadecane can be achieved through several methods. One common method involves the bromination of 9-methylnonadecane. This process typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors. The reaction conditions are carefully monitored to ensure the efficient conversion of the starting material to the desired product. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 9-(Bromomethyl)nonadecane primarily undergoes substitution reactions due to the presence of the bromomethyl group. These reactions include nucleophilic substitution (SN2) and elimination reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution (SN2): This reaction typically involves a nucleophile such as sodium azide (NaN3) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: These reactions can be carried out using strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Chemistry: 9-(Bromomethyl)nonadecane is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of long-chain alkyl derivatives and in the study of reaction mechanisms involving alkyl halides .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .

Comparison with Similar Compounds

    1-Bromooctadecane: Similar in structure but with the bromine atom attached to the first carbon.

    9-Bromononadecane: Similar in structure but without the methyl group on the ninth carbon.

    1-Bromohexadecane: A shorter chain alkyl bromide with the bromine atom attached to the first carbon.

Uniqueness: 9-(Bromomethyl)nonadecane is unique due to the presence of the bromomethyl group at the ninth carbon, which provides distinct reactivity compared to other alkyl bromides. This unique positioning allows for specific substitution and elimination reactions that are not possible with other similar compounds .

Properties

IUPAC Name

9-(bromomethyl)nonadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQSDBVMLJNZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69620-20-8
Record name 9-(Bromomethyl)nonadecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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